molecular formula C38H33NO4S B14022812 Fmoc-beta-HomoCys(Trt)-OH CAS No. 646068-80-6

Fmoc-beta-HomoCys(Trt)-OH

Cat. No.: B14022812
CAS No.: 646068-80-6
M. Wt: 599.7 g/mol
InChI Key: IFMIEVGWSYSZOU-SSEXGKCCSA-N
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Description

Fmoc-beta-HomoCys(Trt)-OH: is a derivative of homocysteine, an amino acid that plays a crucial role in various biological processes. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a trityl (Trt) group at the thiol terminus. These protective groups are commonly used in peptide synthesis to prevent unwanted reactions during the assembly of peptide chains.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Fmoc-beta-HomoCys(Trt)-OH typically begins with commercially available homocysteine.

    Protection of the Thiol Group: The thiol group of homocysteine is protected using trityl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.

    Protection of the Amino Group: The amino group is then protected with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This step is also performed in an organic solvent like dimethylformamide.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc and Trt groups can be removed under specific conditions to yield free homocysteine. The Fmoc group is typically removed using a base like piperidine, while the Trt group is removed using an acid like trifluoroacetic acid.

    Substitution Reactions: The protected homocysteine can undergo substitution reactions at the thiol group, forming various derivatives.

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Trt removal.

    Substitution: Various alkylating agents can be used for substitution at the thiol group.

Major Products:

    Deprotected Homocysteine: Removal of protective groups yields free homocysteine.

    Substituted Derivatives: Depending on the alkylating agent used, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-beta-HomoCys(Trt)-OH is widely used in the synthesis of peptides and proteins. The protective groups ensure selective reactions during peptide assembly.

Biology:

    Protein Engineering: The compound is used in the study of protein structure and function, particularly in the incorporation of homocysteine into proteins.

Medicine:

    Drug Development: this compound is used in the development of peptide-based drugs, offering a way to introduce homocysteine residues into therapeutic peptides.

Industry:

    Biotechnology: The compound is used in various biotechnological applications, including the development of biosensors and diagnostic tools.

Mechanism of Action

Molecular Targets and Pathways:

    Peptide Bond Formation: The primary mechanism of action involves the formation of peptide bonds during peptide synthesis. The protective groups prevent unwanted side reactions, ensuring the correct assembly of the peptide chain.

    Thiol Chemistry: The thiol group of homocysteine can participate in various biochemical reactions, including disulfide bond formation and redox reactions.

Comparison with Similar Compounds

    Fmoc-Cysteine(Trt)-OH: Similar to Fmoc-beta-HomoCys(Trt)-OH but with a cysteine backbone.

    Fmoc-Homocysteine(Trt)-OH: Another homocysteine derivative with different protective groups.

Uniqueness:

    Beta Position: The beta position of the homocysteine in this compound offers unique reactivity compared to other derivatives.

    Protective Groups: The combination of Fmoc and Trt groups provides selective protection, making it highly useful in peptide synthesis.

Properties

CAS No.

646068-80-6

Molecular Formula

C38H33NO4S

Molecular Weight

599.7 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid

InChI

InChI=1S/C38H33NO4S/c40-36(41)24-30(39-37(42)43-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35H,24-26H2,(H,39,42)(H,40,41)/t30-/m1/s1

InChI Key

IFMIEVGWSYSZOU-SSEXGKCCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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